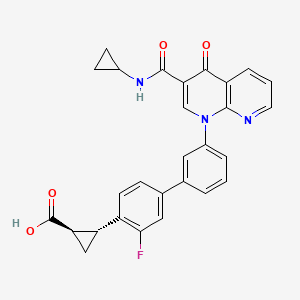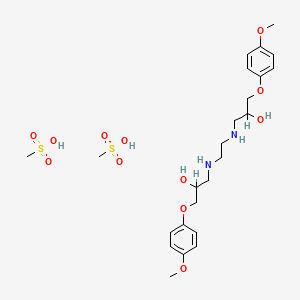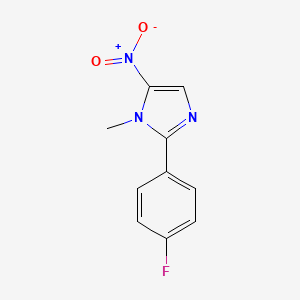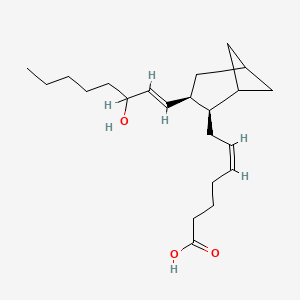
(9,11),(11,12)-Dimethano-txa2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(9,11),(11,12)-Dimethano-txa2 is a synthetic analog of thromboxane A2, a potent prothrombotic and immune-modulating lipid mediator. Thromboxane A2 plays a crucial role in cardiovascular diseases, particularly in the development of atherosclerotic lesions and thrombogenicity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,11),(11,12)-Dimethano-txa2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
(9,11),(11,12)-Dimethano-txa2 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different research applications.
科学的研究の応用
(9,11),(11,12)-Dimethano-txa2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of thromboxane analogs.
Biology: Investigated for its role in cellular signaling pathways and its effects on platelet aggregation and vascular function.
Medicine: Potential therapeutic applications in treating cardiovascular diseases, particularly in modulating thrombotic events.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (9,11),(11,12)-Dimethano-txa2 involves its interaction with thromboxane receptors on the surface of target cells. This interaction triggers a cascade of intracellular signaling pathways, leading to platelet aggregation, vasoconstriction, and modulation of immune responses . The compound’s effects are mediated through G-protein coupled receptors, which activate downstream effectors such as phospholipase C and protein kinase C.
類似化合物との比較
Similar Compounds
Thromboxane A2: The natural analog with similar prothrombotic and immune-modulating properties.
Prostaglandin H2: A precursor in the biosynthesis of thromboxane A2.
U-46619: A synthetic analog used as a thromboxane receptor agonist in research.
Uniqueness
(9,11),(11,12)-Dimethano-txa2 is unique due to its enhanced stability and selectivity compared to natural thromboxane A2. Its synthetic nature allows for precise modifications, making it a valuable tool in research and therapeutic applications.
特性
CAS番号 |
73509-46-3 |
|---|---|
分子式 |
C22H36O3 |
分子量 |
348.5 g/mol |
IUPAC名 |
(Z)-7-[(2R,3R)-3-[(E)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20?,21-/m0/s1 |
InChIキー |
ZIWNJZLXPXFNGN-KLWJVMJQSA-N |
SMILES |
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |
異性体SMILES |
CCCCCC(/C=C/[C@H]1CC2CC(C2)[C@H]1C/C=C\CCCC(=O)O)O |
正規SMILES |
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(9,11),(11,12)-dimethano-TxA2 (9,11),(11,12)-dimethanothromboxane A2 ONO 11006 ONO-11006 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide](/img/structure/B1677223.png)
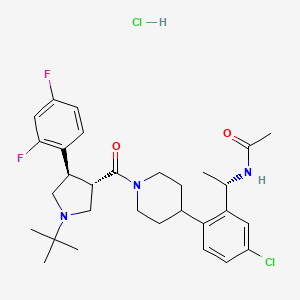
![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)
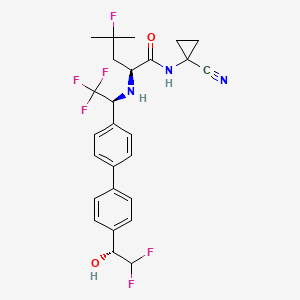
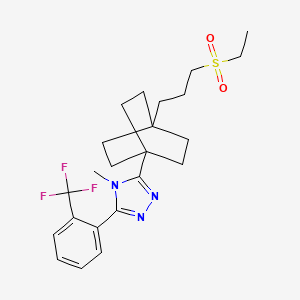
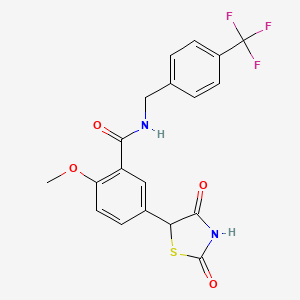
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1677233.png)
![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B1677234.png)
![(3R,6R,11R,14S,20S,23R)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid](/img/structure/B1677235.png)
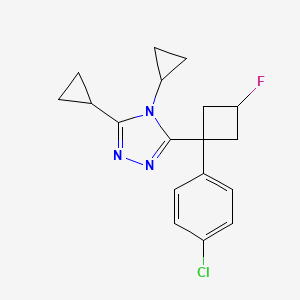
![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid](/img/structure/B1677240.png)
